molecular formula C17H14N2O2 B1279816 Benzyl 2-aminoquinoline-6-carboxylate CAS No. 863492-35-7

Benzyl 2-aminoquinoline-6-carboxylate

Cat. No. B1279816
CAS RN: 863492-35-7
M. Wt: 278.3 g/mol
InChI Key: VOFYVHYVYNIJOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for the preparation of quinolines, and Benzyl 2-aminoquinoline-6-carboxylate can be synthesized using various approaches. One notable method is the Friedländer Synthesis , which involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds. Additionally, recent advances include iron-catalyzed cross-coupling reactions and copper-catalyzed activation of N-heterocyclic N-oxides .


Molecular Structure Analysis

The molecular structure of Benzyl 2-aminoquinoline-6-carboxylate consists of a quinoline core with a benzyl group attached to the 2-position and a carboxylate group at the 6-position. The benzyl moiety provides stability and contributes to its reactivity .


Chemical Reactions Analysis

Benzyl 2-aminoquinoline-6-carboxylate can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and cross-couplings. Its reactivity depends on the substituents and reaction conditions. For instance, it can undergo transformations to yield substituted quinolines or other related heterocycles .

Scientific Research Applications

Safety and Hazards

  • Safety Data Sheets indicate that exposure to Benzyl 2-aminoquinoline-6-carboxylate may require precautions such as moving the victim into fresh air and providing artificial respiration if ingested or inhaled .

properties

IUPAC Name

benzyl 2-aminoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c18-16-9-7-13-10-14(6-8-15(13)19-16)17(20)21-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFYVHYVYNIJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)N=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465195
Record name Benzyl 2-aminoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-aminoquinoline-6-carboxylate

CAS RN

863492-35-7
Record name Benzyl 2-aminoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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